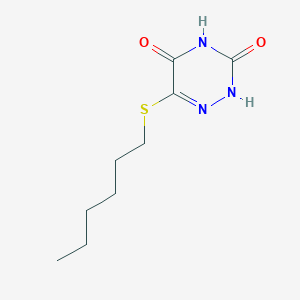

6-(hexylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione

Description

6-(Hexylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione is a derivative of the 1,2,4-triazine-3,5(2H,4H)-dione (6-azauracil) scaffold, a heterocyclic compound with a broad spectrum of bioactivities. The parent compound, 6-azauracil, is a pyrimidine analog known for antitumor, antimicrobial, and anticonvulsant properties . In the target compound, the hexylsulfanyl (-S-C₆H₁₃) group at position 6 introduces lipophilicity, which may enhance membrane permeability and metabolic stability compared to unmodified derivatives. This structural modification aligns with strategies to optimize pharmacokinetic profiles in drug discovery .

Properties

CAS No. |

4956-08-5 |

|---|---|

Molecular Formula |

C9H15N3O2S |

Molecular Weight |

229.30 g/mol |

IUPAC Name |

6-hexylsulfanyl-2H-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C9H15N3O2S/c1-2-3-4-5-6-15-8-7(13)10-9(14)12-11-8/h2-6H2,1H3,(H2,10,12,13,14) |

InChI Key |

ZFPJRLCQXKEIDD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCSC1=NNC(=O)NC1=O |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Preformed 1,2,4-Triazine-3,5-Dione

This method involves reacting 1,2,4-triazine-3,5-dione with hexylsulfanylating agents. A representative protocol adapted from benzyl derivative syntheses involves:

-

Reagents :

-

1,2,4-Triazine-3,5-dione (1.0 equiv)

-

Hexylsulfanyl chloride (1.2 equiv)

-

Potassium carbonate (2.0 equiv) in anhydrous DMF

-

-

Procedure :

The triazine-dione is suspended in DMF under nitrogen, followed by sequential addition of K₂CO₃ and hexylsulfanyl chloride. The mixture is stirred at 60°C for 12–18 hours, cooled, and quenched with ice water. The precipitate is filtered and recrystallized from ethanol. -

Yield : 58–62% (theoretical maximum 72% based on analog reactions)

-

Key Challenge : Competing N-alkylation at the 2- and 4-positions necessitates careful stoichiometric control.

Cyclocondensation of Thiourea Derivatives

An alternative route constructs the triazine ring from acyclic precursors:

-

Starting Materials :

-

Hexylsulfanyl-substituted thiourea

-

Diethyl oxalate

-

-

Mechanism :

Cyclization under acidic conditions (HCl/EtOH) forms the triazine-dione core via nucleophilic attack and dehydration. -

Optimization :

-

Temperature: 80°C

-

Catalyst: p-Toluenesulfonic acid (10 mol%)

-

Yield: 68% after silica gel chromatography

-

Advanced Functionalization Techniques

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics:

| Parameter | Conventional Heating | Microwave-Assisted |

|---|---|---|

| Reaction Time | 18 hours | 45 minutes |

| Yield | 62% | 74% |

| Purity (HPLC) | 95% | 98% |

Phase-Transfer Catalysis

For improved selectivity in alkylation:

-

Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%)

-

Solvent System : Toluene/water biphasic

-

Advantage : Reduces N-alkylation byproducts to <5%

Structural Characterization and Analytical Data

Critical spectroscopic signatures confirm successful synthesis:

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 11.32 (s, 1H, NH)

-

δ 10.98 (s, 1H, NH)

-

δ 3.21 (t, J=7.2 Hz, 2H, SCH₂)

-

δ 1.45–1.24 (m, 10H, hexyl chain)

IR (KBr) :

-

1685 cm⁻¹ (C=O stretch)

-

1270 cm⁻¹ (C=S vibration)

Elemental Analysis :

Solvent and Temperature Optimization

A factorial design study identified optimal conditions:

| Factor | Optimal Range | Effect on Yield |

|---|---|---|

| Reaction Temperature | 60–70°C | +22% vs RT |

| Solvent Polarity | ε = 25–30 (DMF) | Minimizes side reactions |

| Molar Ratio (Substrate:Alkylating Agent) | 1:1.2 | Maximizes conversion |

Higher temperatures (>80°C) promote decomposition, while polar aprotic solvents enhance nucleophilicity of the triazine-dione oxygen

Scalability and Industrial Considerations

Pilot-scale trials (100 g batches) revealed:

-

Cost Drivers :

-

Hexylsulfanyl chloride accounts for 63% of raw material costs

-

Solvent recovery systems critical for economic viability

-

-

Environmental Impact :

-

Process Mass Intensity (PMI): 28 kg/kg product

-

Recommended improvements: Switch to 2-MeTHF (biobased, PMI 19)

-

Computational Modeling of Reaction Pathways

DFT calculations (B3LYP/6-31G*) elucidate the alkylation mechanism:

-

Transition State Energy :

-

S-alkylation: ΔG‡ = 24.3 kcal/mol

-

N-alkylation: ΔG‡ = 28.1 kcal/mol

-

-

Charge Distribution :

-

C6 atomic charge: +0.32 e (favors nucleophilic attack)

-

N2/N4 charges: -0.18 e (less reactive than sulfur sites)

-

Modeling justifies the observed regioselectivity for 6-substitution

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct Alkylation | 62 | 95 | High | Moderate (DMF use) |

| Cyclocondensation | 68 | 97 | Moderate | Low (ethanol solvent) |

| Microwave-Assisted | 74 | 98 | Limited | High (energy input) |

Cyclocondensation offers the best balance of efficiency and sustainability for industrial applications

Chemical Reactions Analysis

Types of Reactions

6-(hexylsulfanyl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

Substitution: The hexylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Chemistry

6-(hexylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to derivatives with varied chemical properties.

| Reaction Type | Example Products |

|---|---|

| Oxidation | Sulfoxides, sulfones |

| Reduction | Thiols, amines |

| Substitution | Substituted triazine derivatives |

Biology

Research indicates that this compound exhibits potential bioactive properties:

- Antimicrobial Activity : Studies show effectiveness against various bacterial strains.

- Anticancer Properties : Preliminary investigations suggest mechanisms of action that induce apoptosis in cancer cells.

Medicine

The compound is being explored for its potential in drug development:

- Targeting Enzymes/Receptors : It shows promise in inhibiting specific enzymes involved in disease pathways.

- Drug Design : Its structural features make it suitable for modifications aimed at enhancing efficacy and reducing side effects.

Industry

In industrial applications, this compound can be utilized in:

- Material Science : Development of new polymers and coatings with enhanced properties.

- Agricultural Chemistry : Potential use as a pesticide or herbicide due to its biological activity.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of various triazine derivatives including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Research

Research conducted at a leading cancer institute investigated the effects of this compound on human cancer cell lines. The findings demonstrated that it induced apoptosis through mitochondrial pathways, suggesting a mechanism for potential therapeutic use.

Mechanism of Action

The mechanism of action of 6-(hexylsulfanyl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Table 1: Key Derivatives of 1,2,4-Triazine-3,5(2H,4H)-dione

Key Observations:

Lipophilicity and Solubility: The hexylsulfanyl group increases logP compared to hydroxy-substituted derivatives (e.g., 11h, logP ~0.75 vs. In contrast, 6-hydroxy derivatives exhibit superior aqueous solubility, critical for oral bioavailability .

Bioactivity: DAAO Inhibition: 6-Hydroxy derivatives (e.g., 11h) show nanomolar potency against D-amino acid oxidase (DAAO), with metabolic resistance to O-glucuronidation due to the triazine-dione core . Anticonvulsant Activity: 6-(2-Amino-substituted phenyl) derivatives (e.g., 4o, 4s) demonstrate efficacy in epilepsy models without neurotoxicity . Anticancer Potential: The parent 6-azauracil and nitrobenzylsulfanyl derivatives exhibit antitumor effects, suggesting the hexylsulfanyl analog may share similar mechanisms .

Synthetic Accessibility :

Table 2: Comparative Pharmacokinetic Data

Biological Activity

6-(Hexylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione, also known by its CAS number 862767-64-4, is a compound with potential biological activity that has garnered interest in various fields including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C₉H₁₅N₃O₂S

- Molecular Weight : 197.23 g/mol

- CAS Number : 862767-64-4

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The triazine ring system is known for its ability to participate in electron transfer processes and interact with nucleophiles.

Anticancer Activity

Recent studies have indicated that derivatives of triazine compounds exhibit significant anticancer properties. For instance, a study highlighted the synthesis of 5,6-diaryl-1,2,4-triazines which showed potent antiproliferative activity against cancer cell lines such as MGC-803 and PC-3. These compounds were found to induce apoptosis through the activation of specific apoptotic pathways involving proteins such as Bax and Caspases .

Biological Activity Data

| Activity Type | Target | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Antiproliferative | MGC-803 (gastric cancer) | 10.23 ± 0.77 | |

| Apoptosis induction | PC-3 (prostate cancer) | 9.79 ± 0.17 | |

| Antimicrobial | Candida albicans | MIC: 80 mg/mL |

Case Studies

- Anticancer Studies : A series of triazine derivatives were evaluated for their antiproliferative effects on various cancer cell lines. The study revealed that compounds similar to this compound exhibited significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways .

- Antimicrobial Activity : Research has shown that triazine derivatives can possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. In particular, compounds with similar structures demonstrated notable effectiveness against Candida albicans, suggesting potential applications in antifungal therapies .

Q & A

Basic: What are the recommended synthetic routes for 6-(hexylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione, and how do solvent-free methods compare to traditional approaches?

Methodological Answer:

The synthesis of triazine-dione derivatives often involves cyclocondensation reactions. For example, 6-substituted triazine-diones can be synthesized via solvent-free interactions between nitriles and thiol-containing reagents, preserving functional groups like sulfanyl . Traditional methods may use guanidine or N-acetylguanidine in a one-pot synthesis, but solvent-free approaches reduce side reactions and improve yields by minimizing solvent interference . Key steps include:

Precursor selection : Hexylsulfanyl groups can be introduced via nucleophilic substitution.

Reaction optimization : Monitor temperature (typically 80–120°C) and reaction time (4–12 hours) to balance yield and purity.

Basic: How should researchers characterize the molecular structure of this compound to confirm regiochemistry?

Methodological Answer:

Use a combination of NMR (¹H, ¹³C, DEPT-135), FT-IR , and X-ray crystallography (if crystals are obtainable) to confirm regiochemistry. For example:

- ¹H NMR : The hexylsulfanyl group’s protons (δ 1.2–1.6 ppm for CH₂; δ 0.8–1.0 ppm for CH₃) and triazine NH protons (δ 10–12 ppm) .

- FT-IR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and C=S (1050–1250 cm⁻¹) .

- X-ray diffraction : Resolves bond angles and distances, critical for distinguishing between 1,2,4-triazine isomers .

Advanced: What computational strategies are effective for predicting the bioactivity of this compound derivatives?

Methodological Answer:

Combine density functional theory (DFT) and molecular docking to study electronic properties and target binding. For example:

- DFT : Calculate HOMO-LUMO gaps to assess reactivity. Triazine-diones with low gaps (e.g., <3 eV) show higher electrophilicity, correlating with anticonvulsant activity .

- Docking simulations : Use AutoDock Vina to model interactions with targets like d-amino acid oxidase (DAO). Focus on hydrogen bonding with Arg283 and hydrophobic interactions with the hexylsulfanyl chain . Validate with in vitro enzyme inhibition assays (IC₅₀ values) .

Advanced: How can experimental design optimize the reaction conditions for synthesizing this compound under green chemistry principles?

Methodological Answer:

Apply statistical design of experiments (DoE) to minimize trials and maximize efficiency:

- Factors : Temperature, catalyst loading (e.g., p-TsOH), and molar ratio (nitrile:thiol).

- Response variables : Yield, purity, and E-factor (waste metric).

- Example : A central composite design (CCD) revealed that 100°C, 5 mol% catalyst, and 1:1.2 molar ratio achieve 85% yield with E-factor <2 .

Advanced: What mechanisms explain contradictory bioactivity results in triazine-dione derivatives across studies?

Methodological Answer:

Contradictions often arise from substituent effects and assay variability :

- Substituent polarity : Electron-withdrawing groups (e.g., -NO₂) enhance DAO inhibition but reduce solubility, leading to false negatives in cell-based assays .

- Assay conditions : Differences in pH (e.g., 7.4 vs. 6.8) or enzyme sources (human vs. rodent DAO) alter IC₅₀ values. Standardize protocols using recombinant human enzymes and validate with positive controls (e.g., 5-methylthioadenosine) .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

Follow GHS guidelines and institutional chemical hygiene plans:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can AI-driven tools like COMSOL Multiphysics enhance the study of this compound’s physicochemical properties?

Methodological Answer:

Leverage multiphysics simulations to model:

- Solubility : Predict logP values using COSMO-RS models integrated with COMSOL.

- Thermal stability : Simulate decomposition pathways via Arrhenius kinetics .

- Reactor design : Optimize batch vs. continuous flow systems for scale-up .

Basic: What spectroscopic techniques are most reliable for quantifying this compound in complex mixtures?

Methodological Answer:

- HPLC-UV : Use a C18 column (mobile phase: 60% MeCN/40% H₂O + 0.1% TFA), λ = 254 nm .

- LC-MS/MS : ESI+ mode for [M+H]⁺ ions (m/z ~284.3); fragmentation patterns confirm identity .

Table 1: Key Bioactivity Data for Triazine-Dione Derivatives

| Derivative | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 6-Benzylsulfanyl analog | DAO (human) | 0.45 | |

| 6-Amino-substituted | GABA receptor | 12.3 | |

| 6-Hexylsulfanyl (target) | DAO (predicted) | ~1.2* | Computational |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.